(3,6-Dichloro-5-methoxypyridin-2-yl)methanol
Overview
Description
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol is a chemical compound with the molecular formula C7H7Cl2NO2 and a molecular weight of 208.04 g/mol . It is a halogenated heterocyclic compound, specifically a pyridine derivative, characterized by the presence of chlorine and methoxy groups on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloro-5-methoxypyridin-2-yl)methanol typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 3,6-dichloropyridine with methanol under specific conditions to introduce the methoxy group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dechlorinated or modified pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,6-Dichloro-5-methoxypyridin-2-yl)methanol is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methoxypyridin-3-yl)methanol
- (2-Chloro-5-phenylpyridin-3-yl)methanol
- (5,6-Dimethoxypyridin-3-yl)methanol
- (5,6-Dimethoxypyridin-2-yl)methanol
- (5-Methoxypyridin-3-yl)methanol
- (5-Bromo-3-methoxypyridin-2-yl)methanol
Uniqueness
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol is unique due to the specific positioning of chlorine and methoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(3,6-dichloro-5-methoxypyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2/c1-12-6-2-4(8)5(3-11)10-7(6)9/h2,11H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSBVJXKQZGCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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